3,4-Dichloro-4'-morpholinomethyl benzophenone
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Description
“3,4-Dichloro-4’-morpholinomethyl benzophenone” is a chemical compound with the molecular formula C18H17Cl2NO2 . It has a molecular weight of 350.24 . The compound appears as a light yellow solid .
Molecular Structure Analysis
The InChI code for “3,4-Dichloro-4’-morpholinomethyl benzophenone” is1S/C18H17Cl2NO2/c19-16-6-5-15 (11-17 (16)20)18 (22)14-3-1-13 (2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“3,4-Dichloro-4’-morpholinomethyl benzophenone” is a light yellow solid . It has a molecular weight of 350.24 . The compound’s IUPAC name is(3,4-dichlorophenyl) [4- (4-morpholinylmethyl)phenyl]methanone
.
Scientific Research Applications
Photochemical Properties and Applications
- Benzophenone (BP) photophores, including derivatives like 3,4-Dichloro-4'-morpholinomethyl benzophenone, are significant in biological chemistry, bioorganic chemistry, and material science. Their unique photochemical properties enable a light-directed covalent attachment process. This process has applications in binding/contact site mapping of ligand-protein interactions, molecular targets and interactome mapping, proteome profiling, bioconjugation, site-directed modification of biopolymers, and surface grafting and immobilization (Dormán, Nakamura, Pulsipher, & Prestwich, 2016).
Synthesis and Antineoplastic Activity
- Novel morpholine conjugated benzophenone analogues, potentially including 3,4-Dichloro-4'-morpholinomethyl benzophenone, have been synthesized and evaluated for antiproliferative activity against various types of neoplastic cells. These compounds demonstrated significant anti-mitogenic activity and may inhibit cancer progression through apoptosis (Al‐Ghorbani et al., 2017).
Photopolymerization
- In photopolymerization research, polymerizable amines like ethylene glycol 3-morpholine-propionate methacrylate have been used as co-initiators for benzophenone-based systems. This research could involve derivatives such as 3,4-Dichloro-4'-morpholinomethyl benzophenone, focusing on the kinetics of photopolymerization and the impact of diaryl ketone structure on this process (Sun Meng-zhou, 2007).
Environmental Impact and Stability
- Studies on the environmental impact and stability of chlorinated benzophenone derivatives, including the possible formation and behavior of 3,4-Dichloro-4'-morpholinomethyl benzophenone in aquatic environments, are important. This research helps understand the degradation pathways, stability, and potential toxicity of these compounds in water sources (Zhuang et al., 2013).
properties
IUPAC Name |
(3,4-dichlorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO2/c19-16-6-5-15(11-17(16)20)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIVFWQKYOMVSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642656 |
Source
|
Record name | (3,4-Dichlorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-4'-morpholinomethyl benzophenone | |
CAS RN |
898770-61-1 |
Source
|
Record name | Methanone, (3,4-dichlorophenyl)[4-(4-morpholinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898770-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,4-Dichlorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50642656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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